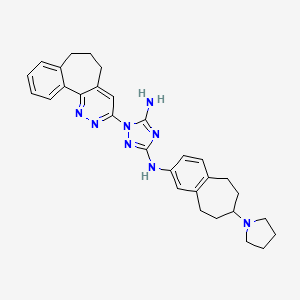![molecular formula C11H21NO2 B12275723 N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12275723.png)
N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan-8-amine moiety imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: These compounds share a similar spiro structure but differ in their functional groups and biological activities.
2-(((7,9)-7,9-diphenyl)-1,4-dioxa-8-phosphaspiro(4.5)decan-8-yl)-n,n,n,n-tetramethyl-biphenyl-2-amine: Another spiro compound with distinct chemical properties and applications.
Uniqueness
N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific structural features and the presence of the 1,4-dioxaspiro moiety. This imparts unique chemical reactivity and potential biological activities, distinguishing it from other spiro compounds.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-propan-2-yl-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H21NO2/c1-9(2)12-10-3-5-11(6-4-10)13-7-8-14-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
WRKCRMLCYKYALS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12275640.png)
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid](/img/structure/B12275641.png)

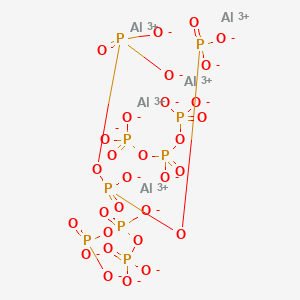
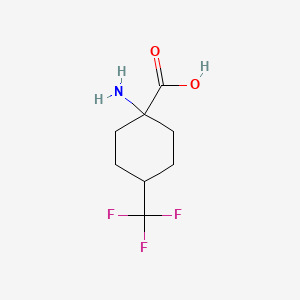
![Ethyl 4-(5-fluorospiro[indoline-3,4'-piperidin]-1'-yl)piperidine-1-carboxylate](/img/structure/B12275658.png)

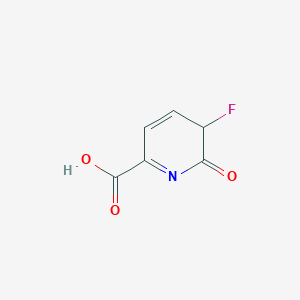
![3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide](/img/structure/B12275686.png)
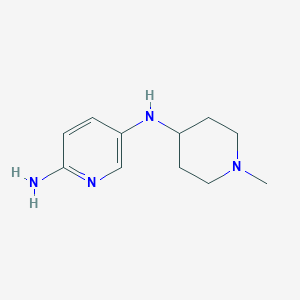
![6-(2-methoxyphenyl)-3-(2-phenylethyl)-5-(prop-2-en-1-ylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12275692.png)
![2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12275695.png)
